molecular formula C8H5BrN4S B12936542 8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile

8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile

Cat. No.: B12936542
M. Wt: 269.12 g/mol
InChI Key: BIZQILBMPADOHC-UHFFFAOYSA-N
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Description

8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile is a heterocyclic compound with the molecular formula C8H6BrN5S. This compound is part of the imidazo[1,5-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carbonitrile with bromine and methylthiol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine
  • 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
  • Imidazo[1,5-a]pyridine derivatives

Uniqueness

8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and methylthio groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H5BrN4S

Molecular Weight

269.12 g/mol

IUPAC Name

8-bromo-5-methylsulfanylimidazo[1,5-c]pyrimidine-1-carbonitrile

InChI

InChI=1S/C8H5BrN4S/c1-14-8-11-3-5(9)7-6(2-10)12-4-13(7)8/h3-4H,1H3

InChI Key

BIZQILBMPADOHC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C2=C(N=CN21)C#N)Br

Origin of Product

United States

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